molecular formula C16H18N4O3 B11194855 4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

4-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B11194855
M. Wt: 314.34 g/mol
InChI Key: TZWREVBYDNBBGX-UHFFFAOYSA-N
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Description

4-METHOXY-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is a synthetic organic compound that belongs to the class of aromatic amides It features a benzamide core substituted with a methoxy group and a pyrimidinyl group linked to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of 4-hydroxy-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide.

    Reduction: Formation of 4-methoxy-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide with an amine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, morpholine ring, and pyrimidine core makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

4-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C16H18N4O3/c1-22-14-4-2-12(3-5-14)15(21)19-13-10-17-16(18-11-13)20-6-8-23-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21)

InChI Key

TZWREVBYDNBBGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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